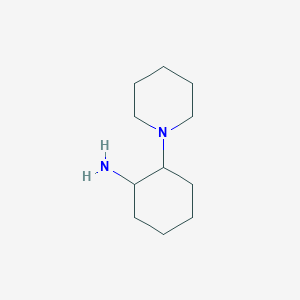
2-(Piperidin-1-yl)cyclohexan-1-amine
Overview
Description
“2-(Piperidin-1-yl)cyclohexan-1-amine” is a chemical compound with the molecular formula C11H22N2 . It has a molecular weight of 182.31 g/mol . The compound is also known by other names such as 2-piperidin-1-ylcyclohexan-1-amine .
Molecular Structure Analysis
The molecular structure of “this compound” is described by its IUPAC name 2-piperidin-1-ylcyclohexan-1-amine . The InChI code is 1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2 . The Canonical SMILES is C1CCN(CC1)C2CCCCC2N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 115-119 °C (Press: 14 Torr) and a predicted density of 0.984±0.06 g/cm3 . The compound has a molecular weight of 182.31 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of 2-(piperidine-1-ylmethyl)cyclohexanone and related structures, including 2-(piperidine-1-ylmethyl) cyclohexanamine, was achieved through the Mannich reaction using oxime-protected compounds. This process improved yield and reaction rate. The structures were analyzed using NMR, FT-IR, and mass spectroscopy, and thermodynamic parameters were calculated using density functional theory (Taheri et al., 2012).
Asymmetric Synthesis
- Asymmetric synthesis of 2-(1-aminoalkyl) piperidines was demonstrated using (-)-2-cyano-6-phenyloxazolopiperidine, leading to various diamine and substituted diamino alcohols. This synthesis is significant for producing chiral piperidine compounds (Froelich et al., 1996).
Kinetic Studies in Catalysis
- A study on the kinetics of hydroamination reactions compared homogeneous and heterogeneous catalysts for cyclization of 6-aminohex-1-yne. This study provided insights into the mechanism of hydroamination, which is a key reaction in organic synthesis (Müller et al., 2003).
Biological Properties of Derivatives
- Synthesis of phencyclidine derivatives, including 2-hydroxy-1-(1-phenyltetralyl)piperidine, was carried out starting from α-tetralone. These compounds, which are analogues of phencyclidine, exhibited potential analgesic effects, suggesting their use in pain management (Ahmadi & Mahmoudi, 2005).
Medicinal Chemistry and Anticancer Activity
- Piperazine-2,6-dione derivatives, synthesized from various amines including cyclohexanamine, were evaluated for anticancer activity. Some of these compounds showed significant cytotoxicity against multiple cancer cell lines, highlighting their potential in cancer treatment (Kumar et al., 2013).
Enantioselective Synthesis of Piperidines
- A novel approach for the enantioselective synthesis of chiral piperidines from acyclic amines was developed. This method involved a radical-mediated δ C-H cyanation, demonstrating a significant advancement in the asymmetric synthesis of this important class of heterocycles (Zhang, Zhang, & Nagib, 2019).
Properties
IUPAC Name |
2-piperidin-1-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKXCGYRHKLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


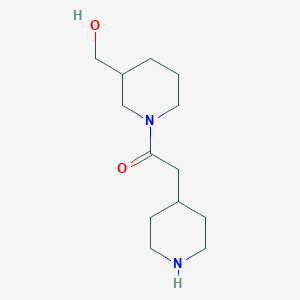
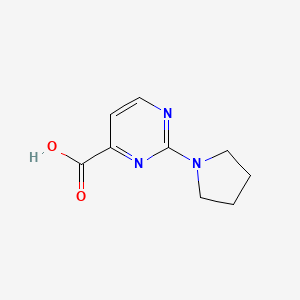
![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)
amine](/img/structure/B1461386.png)
amine](/img/structure/B1461388.png)

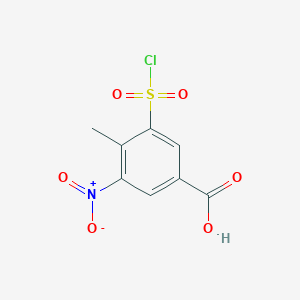
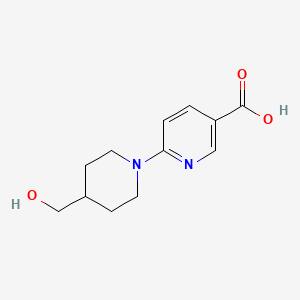
![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)

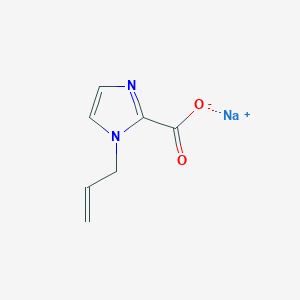
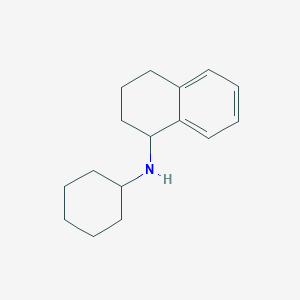
amine](/img/structure/B1461402.png)

